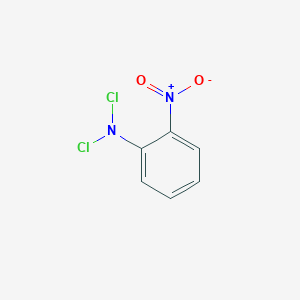
N,N-dichloro-2-nitroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dichloro-2-nitroaniline: is an organic compound with the molecular formula C6H4Cl2N2O2 . It is a derivative of aniline, where the amino group is substituted with two chlorine atoms and a nitro group at the ortho position. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Direct Nitration and Chlorination: One common method involves the nitration of aniline to form 2-nitroaniline, followed by chlorination to introduce the chlorine atoms. This process typically requires the use of nitric acid and hydrochloric acid under controlled conditions.
Substitution Reactions: Another method involves the substitution of chlorine atoms in 2-nitroaniline using chlorinating agents like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods: In industrial settings, the production of N,N-dichloro-2-nitroaniline often involves the reaction of 2,4,5-trichloronitrobenzene with ammonia in a solvent inert to ammonia at elevated temperatures (150-220°C) .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: N,N-dichloro-2-nitroaniline can undergo oxidation reactions, often resulting in the formation of nitroso or nitro derivatives.
Reduction: Reduction of this compound typically leads to the formation of corresponding amines or anilines.
Substitution: This compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Reagents like sodium hydroxide or ammonia can facilitate substitution reactions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amines or anilines.
Substitution: Formation of substituted anilines with various functional groups.
Wissenschaftliche Forschungsanwendungen
N,N-dichloro-2-nitroaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Wirkmechanismus
The mechanism of action of N,N-dichloro-2-nitroaniline involves its interaction with molecular targets through its nitro and chl
Eigenschaften
CAS-Nummer |
59483-70-4 |
|---|---|
Molekularformel |
C6H4Cl2N2O2 |
Molekulargewicht |
207.01 g/mol |
IUPAC-Name |
N,N-dichloro-2-nitroaniline |
InChI |
InChI=1S/C6H4Cl2N2O2/c7-9(8)5-3-1-2-4-6(5)10(11)12/h1-4H |
InChI-Schlüssel |
BSUFVRGLMWXUDX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)N(Cl)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Oxo-7-[2-(2-phosphonophenyl)hydrazinylidene]-7,8-dihydroquinoline-5-sulfonic acid](/img/structure/B14620412.png)
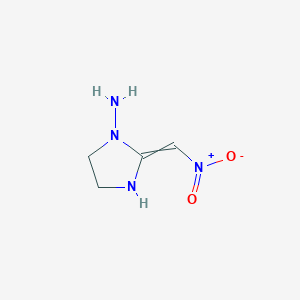

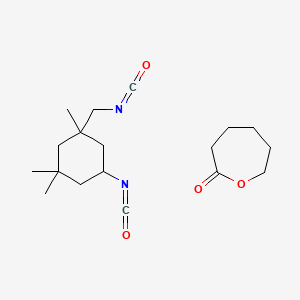
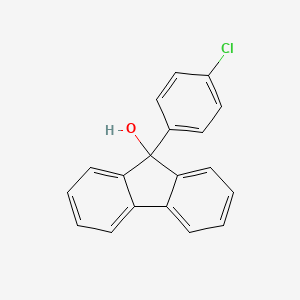
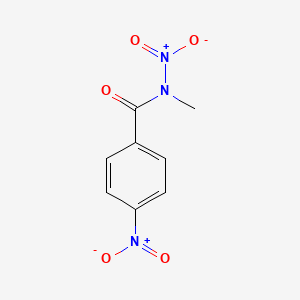
![Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, (1S,2S,4S)-](/img/structure/B14620451.png)
![Dimethyl [2-(4-bromophenyl)-2-oxoethyl]phosphonate](/img/structure/B14620454.png)

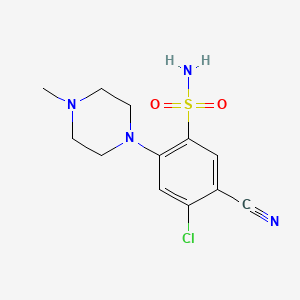
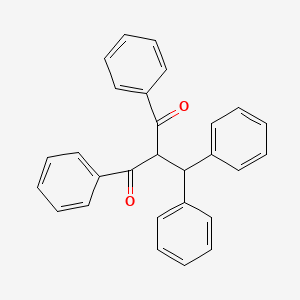

![2-[2-(5-Nitrofuran-2-yl)ethenyl]benzoyl chloride](/img/structure/B14620492.png)
![Methyl {[1-(4'-methyl[1,1'-biphenyl]-4-yl)ethyl]sulfanyl}acetate](/img/structure/B14620495.png)
